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Compound of Interest

Compound Name: S19-1035

Cat. No.: B11927675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity screening of S19-
1035, a novel small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-6 (IL-6),

intended for the treatment of rheumatoid arthritis. The following sections detail the in-vitro and

in-vivo toxicity profiles, experimental methodologies, and associated signaling pathways.

Data Presentation: Summary of Quantitative Toxicity
Data
The preliminary toxicity assessment of S19-1035 was conducted to identify potential safety

liabilities early in the drug development process. The following tables summarize the key

quantitative data from these initial screens.

Table 1: In-Vitro Cytotoxicity Data for S19-1035
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Cell Line Assay Type Endpoint
S19-1035 IC50
(µM)

Positive
Control IC50
(µM)

HepG2 (Human

Liver Carcinoma)
MTT Assay Cell Viability > 100 Doxorubicin: 1.2

HEK293 (Human

Embryonic

Kidney)

LDH Release Cell Lysis > 100
Triton X-100:

0.1%

Jurkat (Human T-

cell Leukemia)
Apoptosis Assay

Caspase 3/7

Activity
85.4

Staurosporine:

2.5

Table 2: In-Vitro Safety Pharmacology Data for S19-1035

Target Assay Type Endpoint
S19-1035 IC50
(µM)

Notes

hERG Channel Patch Clamp
Inhibition of IKr

current
45.2

Moderate

potential for QT

prolongation.

CYP3A4 P450 Inhibition
Substrate

Metabolism
> 50

Low potential for

drug-drug

interactions.

CYP2D6 P450 Inhibition
Substrate

Metabolism
> 50

Low potential for

drug-drug

interactions.

Table 3: Acute In-Vivo Toxicity Data for S19-1035 in Rodents
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Species
Route of
Administration

Maximum Tolerated
Dose (MTD)

Key Observations

Mouse (C57BL/6) Intravenous (IV) 50 mg/kg
Mild sedation at doses

> 25 mg/kg.

Rat (Sprague-Dawley) Oral (PO) 200 mg/kg

No adverse effects

observed up to 200

mg/kg.

Experimental Protocols
Detailed methodologies for the key experiments cited in Section 1.0 are provided below.

2.1 In-Vitro Cytotoxicity: MTT Assay

Cell Culture: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified 5% CO2 incubator.

Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well

and allowed to adhere overnight. The following day, the culture medium was replaced with

fresh medium containing serial dilutions of S19-1035 (0.1 to 100 µM) or Doxorubicin as a

positive control. After 48 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and

incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL

of dimethyl sulfoxide (DMSO).

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The

half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression

analysis of the dose-response curve.

2.2 In-Vitro Safety Pharmacology: hERG Patch Clamp Assay

Cell Line: HEK293 cells stably expressing the hERG (KCNH2) potassium channel were

used.
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Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature.

The extracellular solution contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10

Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH. The intracellular solution contained

(in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH

7.2 with KOH.

Voltage Protocol: A specific voltage protocol was applied to elicit the characteristic IKr

current. S19-1035 was perfused at increasing concentrations (0.1 to 100 µM) to determine

the concentration-dependent inhibition of the hERG tail current.

Data Analysis: The IC50 value was determined by fitting the concentration-response data to

a Hill equation.

2.3 Acute In-Vivo Toxicity Study

Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats

(8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-

hour light/dark cycle and ad libitum access to food and water.

Dosing: For the intravenous study in mice, S19-1035 was formulated in a 5% DMSO, 40%

PEG300, and 55% saline vehicle and administered as a single bolus dose. For the oral study

in rats, S19-1035 was formulated in 0.5% methylcellulose and administered via oral gavage.

Observations: Animals were observed continuously for the first 4 hours post-dosing and then

daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and

body weight.

Endpoint: The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not

cause mortality or serious signs of toxicity that would necessitate euthanasia.

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for S19-1035 and the

experimental workflow for the in-vitro toxicity screening.
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Caption: Proposed mechanism of action for S19-1035 in the IL-6 signaling pathway.
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Caption: Workflow for the in-vitro preliminary toxicity screening of S19-1035.

To cite this document: BenchChem. [S19-1035: Preliminary Toxicity Screening Core
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927675#s19-1035-preliminary-toxicity-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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